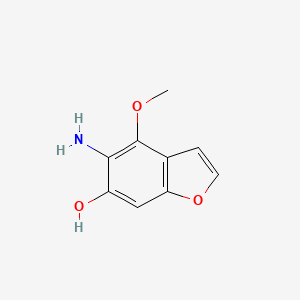

5-Amino-4-methoxy-1-benzofuran-6-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methoxy-1-benzofuran-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-12-9-5-2-3-13-7(5)4-6(11)8(9)10/h2-4,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHXHPPIFDBWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC2=C1C=CO2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30542180 | |

| Record name | 5-Amino-4-methoxy-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105849-73-8 | |

| Record name | 5-Amino-4-methoxy-1-benzofuran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30542180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 4 Methoxy 1 Benzofuran 6 Ol and Its Analogs

Retrosynthetic Analysis of the 5-Amino-4-methoxy-1-benzofuran-6-ol Scaffold

A retrosynthetic analysis of 5-Amino-4-methoxy-1-benzofuran-6-ol reveals several potential disconnection points, suggesting various forward synthetic strategies. The core benzofuran (B130515) ring can be disconnected to reveal precursor phenols and a furan-forming synthon. The primary disconnections involve the C-O and C-C bonds of the furan (B31954) ring fused to the benzene (B151609) ring.

One common approach involves the disconnection of the C2-C3 bond and the C7a-O bond of the benzofuran ring. This leads back to a substituted hydroquinone (B1673460) and a suitable two-carbon synthon. The amino and methoxy (B1213986) groups on the benzene ring can be considered as functionalities introduced either before or after the formation of the benzofuran core. This flexibility allows for multiple synthetic routes, each with its own set of advantages and challenges.

Another key disconnection can be made at the C3-C3a bond, suggesting a strategy involving the cyclization of an ortho-substituted phenol (B47542). For instance, an ortho-alkynylphenol could serve as a key intermediate, which upon cyclization would form the benzofuran ring. numberanalytics.com The strategic placement of the amino, methoxy, and hydroxyl groups on the starting phenol is crucial for the successful synthesis of the target molecule.

Key Precursors and Reaction Intermediates in Benzofuran Synthesis

The synthesis of benzofurans relies on a variety of key precursors and the management of reactive intermediates. nih.gov For the specific case of 5-Amino-4-methoxy-1-benzofuran-6-ol, precursors would typically be highly substituted benzene derivatives.

Key Precursors:

| Precursor Type | Example | Role in Synthesis |

| Substituted Phenols | 2-allylphenols, o-alkynylphenols, salicylaldehydes | Provide the benzene ring and the phenolic oxygen for furan ring formation. acs.orgnumberanalytics.com |

| Substituted Hydroquinones | Methoxyhydroquinone | Serve as the core benzene ring structure onto which the furan ring is built. nih.gov |

| Acetylenic Compounds | Terminal alkynes | React with phenolic precursors to form the furan ring, often via cyclization reactions. acs.org |

| α-Haloketones | Chloroacetone, Bromoacetophenone | Common reagents for the alkylation of phenols, followed by cyclization to form the benzofuran ring. acs.org |

| 1,3-Dicarbonyl Compounds | Diethyl malonate, Acetylacetone | Used in multicomponent reactions to construct highly substituted benzofuran and dihydrobenzofuran rings. oup.com |

Reaction Intermediates:

The formation of the benzofuran ring often proceeds through several key intermediates. For example, in syntheses starting from salicylaldehydes, an initial O-alkylation followed by an intramolecular aldol-type condensation is a common pathway. In metal-catalyzed cross-coupling reactions, organometallic intermediates play a crucial role in the formation of new carbon-carbon bonds necessary for ring closure. nih.gov

Established Synthetic Pathways for 5-Amino-4-methoxy-1-benzofuran-6-ol

Several established synthetic pathways can be adapted to produce 5-Amino-4-methoxy-1-benzofuran-6-ol and its analogs. These can be broadly categorized into cyclization strategies, functional group manipulations, and multicomponent reactions.

Cyclization Strategies for Benzofuran Ring Formation

The formation of the benzofuran ring is the cornerstone of these syntheses, and numerous cyclization strategies have been developed. numberanalytics.com

Intramolecular Cyclization of Substituted Phenols: This is a widely used method where a phenol with a suitable ortho-substituent undergoes cyclization. For example, o-alkynylphenols can be cyclized under basic or acidic conditions to yield benzofurans. numberanalytics.com Transition metal catalysts, particularly palladium and copper, are often employed to facilitate these cyclizations. acs.orgnih.gov

Annulation Reactions: These involve the reaction of a phenol with a reagent that provides the atoms necessary to form the fused furan ring. For instance, the reaction of a phenol with an α-haloketone followed by intramolecular cyclization is a classic approach. acs.org

Pericyclic Reactions: Reactions like the Diels-Alder reaction can be utilized to construct the benzofuran skeleton, although this is less common for simple benzofurans. numberanalytics.com

Functional Group Introduction and Interconversion on the Benzofuran Core

Once the benzofuran core is established, the required amino, methoxy, and hydroxyl functional groups can be introduced or manipulated.

Nitration and Reduction: A common strategy to introduce an amino group is through the nitration of the benzofuran ring, followed by the reduction of the nitro group to an amine.

Alkylation and Demethylation: Methoxy groups can be introduced via alkylation of a hydroxyl group using reagents like dimethyl sulfate (B86663) or methyl iodide. Conversely, a methoxy group can be converted to a hydroxyl group through demethylation, often using strong acids like HBr or Lewis acids like BBr₃.

Electrophilic Aromatic Substitution: Other functional groups can be introduced onto the benzofuran ring through standard electrophilic aromatic substitution reactions, such as halogenation or acylation, which can then be further converted to the desired functionalities.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) offer an efficient way to synthesize complex and diverse benzofuran derivatives in a single step. oup.comresearchgate.net These reactions involve the combination of three or more starting materials to form a product that contains portions of all the reactants.

For example, a one-pot reaction involving a substituted phenol, an aldehyde, and an isocyanide (Ugi reaction) or a β-ketoester (Hantzsch-type reaction) could potentially be designed to assemble the 5-Amino-4-methoxy-1-benzofuran-6-ol scaffold. numberanalytics.comrsc.org MCRs are highly valued for their atom economy and ability to rapidly generate libraries of compounds for screening purposes. iau.ir

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. scielo.br Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.

Factors for Optimization:

| Parameter | Importance | Examples of Optimization |

| Catalyst | The choice of catalyst can significantly influence the reaction rate and selectivity. | Screening different transition metal catalysts (e.g., Pd, Cu, Ru) and ligands for cross-coupling and cyclization reactions. nih.govorganic-chemistry.org |

| Solvent | The solvent can affect the solubility of reactants and intermediates, as well as the reaction mechanism. | Testing a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, benzene). scielo.brchemrxiv.org |

| Temperature | Reaction temperature can impact the reaction rate and the formation of side products. | Running reactions at different temperatures to find the optimal balance between reaction speed and selectivity. |

| Base/Acid | The choice and amount of base or acid can be critical for reactions involving deprotonation or protonation steps. | Screening various organic and inorganic bases (e.g., K₂CO₃, Et₃N) or acids (e.g., p-TsOH, TFA). nih.gov |

| Reaction Time | The duration of the reaction can affect the conversion of starting materials and the formation of degradation products. | Monitoring the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. scielo.brchemrxiv.org |

For instance, in the synthesis of dihydrobenzofuran neolignans, the optimization of the oxidant (Ag₂O) and solvent (acetonitrile) led to a significant reduction in reaction time and improved yields. scielo.brchemrxiv.org Similarly, the use of specific acids has been shown to selectively produce different isomers of benzofuran derivatives. nih.gov

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netblazingprojects.com In the context of synthesizing highly functionalized benzofurans, several sustainable strategies have been developed, moving away from traditional methods that often involve harsh conditions and toxic reagents.

One notable green approach involves the use of copper catalysts in deep eutectic solvents (DES). For instance, a one-pot synthesis of amino-substituted benzofurans has been achieved by reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst within a choline (B1196258) chloride-ethylene glycol solvent system. nih.govacs.org This method offers the advantages of being environmentally benign and efficient.

Palladium on carbon (Pd/C) has emerged as a stable, reusable, and cost-effective catalyst for benzofuran synthesis. It has been successfully employed in the conversion of various substituted o-allylphenols into the corresponding benzofuran derivatives with good to excellent yields. nih.gov The ease of catalyst recovery by simple filtration makes this process highly sustainable.

Catalyst-free and solvent-free reaction conditions represent an ideal green synthetic route. Researchers have developed methods for the synthesis of benzofurans that proceed without a catalyst, for example, through the thermal cyclization of appropriate precursors. nih.gov Additionally, microwave-assisted organic synthesis (MAOS) has been shown to be a valuable tool, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. jocpr.com The synthesis of substituted benzofurans has been successfully enhanced by microwave irradiation, sometimes in the absence of a solvent.

Visible light has also been harnessed as a renewable energy source for promoting benzofuran synthesis. Photochemical methods, such as the visible-light-stimulated intermolecular Sonogashira coupling and cyclization reaction in water, provide an eco-friendly pathway to 2-aryl/alkylbenzofurans. rsc.org

A proposed "green" synthetic route to a key intermediate for 5-Amino-4-methoxy-1-benzofuran-6-ol could start from a suitably substituted hydroquinone. A PIDA (phenyliodine diacetate)-mediated oxidation and coupling cyclization of a β-dicarbonyl compound with a hydroquinone derivative could furnish a 5-hydroxybenzofuran core under relatively mild conditions. thieme-connect.de Subsequent functionalization, potentially employing green methodologies for nitration and reduction to an amine, and O-methylation, would lead to the desired product.

Below is a table summarizing various green synthetic approaches for benzofuran derivatives.

| Green Approach | Catalyst/Conditions | Starting Materials | Product Type | Key Advantages |

| Deep Eutectic Solvent (DES) | CuI in Choline chloride-ethylene glycol | o-Hydroxy aldehydes, amines, alkynes | Amino-substituted benzofurans | Environmentally benign solvent, one-pot synthesis. nih.govacs.org |

| Heterogeneous Catalysis | Pd/C | o-Allylphenols | Substituted benzofurans | Reusable catalyst, easy work-up. nih.gov |

| Microwave-Assisted Synthesis | Microwave irradiation, often solvent-free | Various precursors | Substituted benzofurans | Reduced reaction times, higher yields. jocpr.com |

| Visible Light Photoredox Catalysis | Visible light, photosensitizer | o-Iodophenols, alkynes | 2-Substituted benzofurans | Use of renewable energy, mild conditions. rsc.org |

| Oxidative Cyclization | PIDA (Phenyliodine diacetate) | Hydroquinones, β-dicarbonyl compounds | 5-Hydroxybenzofurans | Direct C-H functionalization, good yields. thieme-connect.de |

Stereoselective and Enantioselective Synthesis (If Applicable to Derivatives)

While 5-Amino-4-methoxy-1-benzofuran-6-ol is an aromatic and achiral molecule, the synthesis of its chiral derivatives, such as those with stereocenters on a substituent or on a saturated furan ring (dihydrobenzofurans), often requires stereoselective or enantioselective methods. Such chiral derivatives are of significant interest in medicinal chemistry.

The development of enantioselective methods for the synthesis of functionalized 2,3-dihydrobenzofurans has been a focus of research. One successful strategy involves a sequence of C-H functionalization reactions. For example, a rhodium-catalyzed enantioselective intermolecular C-H insertion can be followed by a palladium-catalyzed C-H activation/C-O cyclization to furnish highly functionalized 2,3-dihydrobenzofurans with excellent stereocontrol. nih.gov

Another powerful tool for constructing chiral benzofuran derivatives is the intramolecular Heck reaction. This has been applied to the enantioselective total synthesis of natural products like daphnodorin B, which contains a benzofuran moiety. rsc.org The use of chiral ligands in the palladium-catalyzed cyclization is key to inducing asymmetry.

Asymmetric cycloaddition reactions are also prominent in the synthesis of chiral benzofuran-containing ring systems. For instance, the enantioselective synthesis of tetrahydrofuro[2,3-b]benzofuran scaffolds can be achieved through a copper(II)-catalyzed [3+2] cycloaddition of a 2,3-dihydrofuran (B140613) with a quinone ester, employing a chiral SPDO (spiro-bis(oxazoline)) ligand. nih.gov

For derivatives of the target compound where a chiral center might be introduced, for example at a carbon atom of a substituent attached to the benzofuran ring, these enantioselective methods would be highly relevant. A hypothetical chiral derivative, such as one with a chiral amino alcohol side chain, would necessitate such advanced synthetic strategies to control its stereochemistry.

The following table presents examples of enantioselective syntheses of benzofuran derivatives.

| Enantioselective Method | Catalyst System | Substrate Type | Product Type | Stereoselectivity (ee) |

| Sequential C-H Functionalization | Rhodium and Palladium catalysts with chiral ligands | Phenols and diazo compounds | 2,3-Dihydrobenzofurans | High ee reported. nih.gov |

| Intramolecular Heck Reaction | Palladium catalyst with chiral phosphine (B1218219) ligands | o-Iodophenol derivatives with an alkene tether | Benzofuran-containing fused rings | High ee reported. rsc.org |

| Asymmetric [3+2] Cycloaddition | Cu(II) with chiral SPDO ligand | 2,3-Dihydrofuran and quinone esters | Tetrahydrofuro[2,3-b]benzofurans | Up to 97.5:2.5 er. nih.gov |

| Asymmetric [3+2] Cycloaddition of p-Quinone Monoimides | Binaphthalene-based chiral phosphoric acid | p-Quinone monoimides and 1-vinylnaphthalen-2-ols | Highly functionalized 2,3-dihydrobenzofurans | Good to excellent stereoselectivities. nih.gov |

Chemical Modifications and Structure Activity Relationship Sar Studies of 5 Amino 4 Methoxy 1 Benzofuran 6 Ol Derivatives

Design Principles for 5-Amino-4-methoxy-1-benzofuran-6-ol Analogs

The design of analogs based on the 5-Amino-4-methoxy-1-benzofuran-6-ol scaffold is guided by the recognition of the benzofuran (B130515) ring system as a "privileged structure" in medicinal chemistry. elsevierpure.comnih.gov This core is found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. elsevierpure.comnih.govnih.govnih.gov The design of new derivatives often involves a principle of molecular hybridization, where the benzofuran scaffold is combined with other known pharmacophores to potentially enhance or modulate biological activity. nih.govresearchgate.net

Key functional groups on the parent scaffold are critical to the design of new analogs:

The Phenolic Hydroxyl Group (-OH): This group can act as a hydrogen bond donor and acceptor, playing a crucial role in binding to biological targets. Its presence is often essential for modulating activities like anticancer effects. nih.gov

The Amino Group (-NH2): As an ionizable group, the amino function can significantly influence the molecule's pharmacokinetic properties and participate in key ionic or hydrogen bonding interactions with receptors. nih.gov

The Methoxy (B1213986) Group (-OCH3): This group can impact the electronic properties and metabolic stability of the molecule. Its position on the aromatic ring is a critical determinant of biological activity. nih.gov

Design strategies frequently focus on creating libraries of compounds by systematically modifying these functional groups and exploring various substitutions on the benzofuran ring to optimize potency and selectivity. nih.gov

Synthetic Strategies for Derivatization

A variety of synthetic strategies can be employed to create derivatives of the 5-Amino-4-methoxy-1-benzofuran-6-ol core, targeting its key functional groups and the ring system itself.

Modifications at the Amino Group

The amino group at the C-5 position is a prime site for derivatization to explore its role in biological activity. Standard synthetic transformations can be applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These modifications allow for the introduction of a wide range of substituents, altering the steric and electronic properties of the amino group and its hydrogen-bonding capacity.

Substitutions and Derivatizations on the Methoxy Group

The methoxy group at C-4 can also be a target for chemical modification. A common strategy is O-demethylation , typically using reagents like boron tribromide (BBr3), to yield a free hydroxyl group. nih.gov This new hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, allowing for the introduction of diverse chemical moieties to probe for new interactions with biological targets.

Functionalization of the Benzofuran Ring System

The benzofuran ring itself can be functionalized through various modern synthetic methods. While direct electrophilic substitution can be challenging and lead to mixtures of isomers, metal-catalyzed cross-coupling reactions offer precise control over the position of new substituents. nih.gov

Key strategies include:

Palladium-catalyzed reactions: Sonogashira, Suzuki, and Heck couplings are powerful tools for introducing aryl, heteroaryl, or alkynyl groups onto a pre-functionalized (e.g., halogenated) benzofuran core. nih.govnih.gov

C-H Functionalization: Direct C-H activation and functionalization is an increasingly important strategy that avoids the need for pre-installed leaving groups, offering a more atom-economical approach to derivatization. nih.govorganic-chemistry.org

Cyclization Reactions: Many synthetic routes build the benzofuran ring from acyclic precursors, allowing for the incorporation of substituents at various positions from the start. Methods include the cyclization of o-hydroxyarylalkynes or the reaction of o-hydroxyphenones with various reagents. organic-chemistry.orgrsc.org For instance, a palladium-catalyzed reaction involving o-iodophenols and terminal alkynes can be used to construct the benzofuran ring system. rsc.org

Incorporation of Heterocyclic Moieties

Fusing or linking other heterocyclic rings to the benzofuran scaffold is a widely used strategy to access novel chemical space and biological activities. nih.gov This approach can significantly alter the pharmacological profile of the parent molecule. For example, benzofuran-piperazine hybrids have been synthesized to create new anti-inflammatory agents. nih.gov Similarly, benzofuran derivatives have been fused with imidazole (B134444) and quinazolinone scaffolds to generate compounds with cytotoxic properties. nih.gov Another documented strategy involves the synthesis of benzofuran-tetrazole hybrids through nucleophilic substitution reactions. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies of benzofuran derivatives have revealed several key principles that guide the design of new bioactive compounds. Although direct SAR data for 5-Amino-4-methoxy-1-benzofuran-6-ol is scarce, inferences can be drawn from related structures. nih.govcuestionesdefisioterapia.com

Substitution at C-2: The C-2 position of the benzofuran ring is a frequent point of modification, and substitutions here are often crucial for activity. nih.gov For example, the introduction of ester or specific heterocyclic rings at C-2 has been shown to be critical for the cytotoxic activity of some benzofuran derivatives. nih.gov

Influence of Halogens: The addition of halogen atoms, particularly at the para-position of a phenyl ring attached to the benzofuran core, often enhances cytotoxic properties due to favorable hydrophobic and electronic effects. nih.gov

Role of Hydrophilic Groups: Incorporating hydrophilic groups, such as piperidine, can improve the physicochemical properties of benzofuran derivatives. nih.gov

Impact of Methoxy Groups: The position and number of methoxy groups can significantly influence biological activity. In a series of 2-benzoyl-1-benzofuran derivatives, a combination of dimethoxy substitution on the benzofuran ring and a methoxy group on the benzoyl ring was found to be beneficial for affinity to adenosine (B11128) receptors. nih.gov

Importance of the Amide Linker: In some series of benzofuran derivatives, the presence of a -CONH- (amide) group has been found to be necessary for anticancer activity, highlighting its role in forming key interactions with biological targets. nih.gov

The following table summarizes general SAR findings for various classes of benzofuran derivatives, which can inform the potential design of analogs based on the 5-Amino-4-methoxy-1-benzofuran-6-ol scaffold.

| Scaffold/Series | Modification | Impact on Activity | Reference(s) |

| General Anticancer Benzofurans | Substitution at C-2 (ester, heterocycle) | Crucial for cytotoxicity | nih.gov |

| Phenyl-substituted Benzofurans | Halogen at para-position of phenyl ring | Enhances cytotoxic properties | nih.gov |

| General Benzofuran Derivatives | Introduction of a -CONH- group | Necessary for anticancer activity in some series | nih.gov |

| 2-Benzoyl-1-benzofurans | C6,7-diOCH₃ on benzofuran + C3'-OCH₃ on benzoyl ring | Beneficial for adenosine A₁/A₂ₐ receptor affinity | nih.gov |

| General Benzofuran Derivatives | Addition of hydrophilic groups (e.g., piperidine) | Improves physicochemical properties | nih.gov |

These findings underscore the versatility of the benzofuran scaffold and provide a rational basis for the design and synthesis of novel derivatives of 5-Amino-4-methoxy-1-benzofuran-6-ol for various therapeutic applications.

Influence of Electronic and Steric Effects of Substituents

The exploration of electronic and steric effects involves introducing a variety of substituents onto the core scaffold and evaluating the resulting changes in biological activity. For 5-Amino-4-methoxy-1-benzofuran-6-ol, this would entail modifications at the amino group (e.g., acylation, alkylation), the hydroxyl group (e.g., etherification, esterification), or the aromatic ring. The introduction of electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., alkyl, additional methoxy groups) at available positions would modulate the electron density of the ring system. Similarly, varying the size of the substituents (steric effects) could influence the molecule's ability to fit into a biological target's binding site.

While general studies on benzofurans suggest that such modifications are crucial for activity, specific data for derivatives of 5-Amino-4-methoxy-1-benzofuran-6-ol is not available to construct a detailed SAR table. For example, a hypothetical study might explore the effects of substituting the amino group with different amides, as shown in the table below.

Hypothetical Data Table on the Influence of Amino Group Substitution on Biological Activity

| Compound ID | R-group on Amino | Biological Activity (IC₅₀, µM) |

| 1 | -H | - |

| 1a | -COCH₃ | - |

| 1b | -COCH₂Ph | - |

| 1c | -SO₂CH₃ | - |

This table is for illustrative purposes only, as no specific biological activity data for these derivatives of 5-Amino-4-methoxy-1-benzofuran-6-ol could be retrieved.

Identification of Pharmacophoric Features within the Scaffold

A pharmacophore model for 5-Amino-4-methoxy-1-benzofuran-6-ol would define the essential three-dimensional arrangement of functional groups required for its biological activity. Based on its structure, the key pharmacophoric features would likely include:

A hydrogen bond donor: The 6-hydroxyl group and the 5-amino group.

A hydrogen bond acceptor: The oxygen atom of the furan (B31954) ring, the oxygen of the 4-methoxy group, and potentially the nitrogen of the amino group.

An aromatic ring system: The benzofuran core itself, which can engage in π-π stacking or hydrophobic interactions.

The spatial relationship between these features would be critical. However, without a set of active and inactive derivatives, the development and validation of a precise pharmacophore model for 5-Amino-4-methoxy-1-benzofuran-6-ol is not feasible. Computational studies on other benzofuran derivatives have been performed, but their applicability to this specific substitution pattern is uncertain without experimental validation.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of 5-Amino-4-methoxy-1-benzofuran-6-ol and its Derivatives

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 5-Amino-4-methoxy-1-benzofuran-6-ol. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, NMR provides information on the number and types of atoms, their connectivity, and their spatial relationships.

¹H NMR: In the ¹H NMR spectrum of 5-Amino-4-methoxy-1-benzofuran-6-ol, distinct signals would be expected for each type of proton. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons on the benzofuran (B130515) ring system would appear as doublets or singlets in the aromatic region of the spectrum. For a similar benzofuran derivative, a signal for a methoxy group was observed at 3.88 ppm. semanticscholar.org

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 5-Amino-4-methoxy-1-benzofuran-6-ol would give a distinct signal. The carbon of the methoxy group would be expected in the 55-60 ppm range. For instance, a related benzofuran derivative showed a methoxy carbon signal at 58.0 ppm. semanticscholar.org The carbons of the benzofuran ring would resonate in the aromatic region (approximately 100-160 ppm).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons. COSY would reveal proton-proton couplings within the aromatic ring, while HSQC would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Expected ¹H and ¹³C NMR Data for 5-Amino-4-methoxy-1-benzofuran-6-ol

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Methoxy (CH₃) | ~3.9 | ~58 |

| Aromatic (CH) | ~6.5 - 7.5 | ~100 - 150 |

| Furan (B31954) (CH) | ~7.0 - 8.0 | ~105 - 145 |

| Amino (NH₂) | Broad, variable | - |

| Hydroxyl (OH) | Broad, variable | - |

Note: The table presents expected values based on general principles and data from related compounds. Actual experimental values may vary.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

For 5-Amino-4-methoxy-1-benzofuran-6-ol (C₉H₉NO₃), the expected exact mass would be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing the loss of fragments such as a methyl group (-CH₃) from the methoxy ether. In studies of similar benzofuran structures, the molecular ion peak is a key identifier. rsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-Amino-4-methoxy-1-benzofuran-6-ol would be expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands for 5-Amino-4-methoxy-1-benzofuran-6-ol

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H stretch (Amino) | 3300-3500 | Medium, often two bands |

| O-H stretch (Hydroxyl) | 3200-3600 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Sharp, weak to medium |

| C-H stretch (Aliphatic) | 2850-3000 | Sharp, medium |

| C=C stretch (Aromatic) | 1450-1600 | Medium to strong |

| C-O stretch (Ether) | 1000-1300 | Strong |

| C-N stretch (Amino) | 1020-1250 | Medium |

In a related benzofuran derivative, characteristic IR bands were observed for hydroxyl (3425 cm⁻¹) and amino (3355, 3314 cm⁻¹) groups. semanticscholar.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the benzofuran ring. The UV-Vis spectrum of 5-Amino-4-methoxy-1-benzofuran-6-ol, typically recorded in a solvent like methanol (B129727) or ethanol, would show absorption maxima (λ_max) corresponding to the π → π* transitions of the aromatic system. The position and intensity of these absorptions are influenced by the substitution pattern on the benzofuran core. The electronic absorption spectra of benzofuran derivatives are often recorded in the 200–900 nm range. semanticscholar.org

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of a compound and for its preparative isolation. For a moderately polar compound like 5-Amino-4-methoxy-1-benzofuran-6-ol, a reversed-phase HPLC method would typically be employed.

Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |

| Flow Rate | ~1.0 mL/min |

| Detection | UV detector set at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy). |

| Injection Volume | 5-20 µL |

Under these conditions, a pure sample of 5-Amino-4-methoxy-1-benzofuran-6-ol would show a single major peak at a specific retention time. The presence of other peaks would indicate impurities. By integrating the peak areas, the percentage purity of the compound can be calculated. For preparative HPLC, a larger column and higher flow rates would be used to isolate the compound of interest from a reaction mixture.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For a substituted benzofuran like 5-Amino-4-methoxy-1-benzofuran-6-ol, GC would primarily be used to assess its purity. The successful application of GC to various benzofuran derivatives suggests its utility for this compound, likely after a derivatization step to increase its volatility and thermal stability, given the presence of amino and hydroxyl functional groups. amanote.com

In a typical GC analysis, the compound would be injected into a heated inlet, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. For benzofuran derivatives, a non-polar or medium-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, would likely be effective.

A hypothetical GC method for the analysis of a derivatized form of 5-Amino-4-methoxy-1-benzofuran-6-ol might involve a temperature program that starts at a lower temperature and gradually increases to facilitate the elution of the compound without decomposition. The detector of choice would likely be a Flame Ionization Detector (FID) due to its high sensitivity to organic compounds, or a mass spectrometer (in GC-MS) for definitive identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of compounds. It is often used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. In the context of 5-Amino-4-methoxy-1-benzofuran-6-ol, TLC would be an invaluable tool during its synthesis and purification.

The purity of related benzofuran derivatives is often checked by TLC. semanticscholar.org For instance, in the synthesis of a complex derivative of 4-methoxy-benzofuran-6-ol, TLC was used to monitor the reaction progress. arkat-usa.org In the synthesis of a radioiodinated analog, 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol, paper chromatography, a similar planar chromatographic technique, was employed to determine the radiochemical yield using a chloroform:ethanol (9:1, v/v) mixture as the mobile phase. nih.gov

For 5-Amino-4-methoxy-1-benzofuran-6-ol, a typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (the stationary phase) and developing it in a sealed chamber with an appropriate solvent system (the mobile phase). The choice of the mobile phase is crucial and would be determined empirically, likely consisting of a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol to achieve optimal separation. Visualization of the spots could be achieved under UV light, or by using a staining agent if the compound is not UV-active.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information. For 5-Amino-4-methoxy-1-benzofuran-6-ol, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the most informative.

LC-MS: This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds, which may be the case for 5-Amino-4-methoxy-1-benzofuran-6-ol. LC-MS can be used to determine the molecular weight and structural information of the compound with high sensitivity and specificity. Studies on other complex organic molecules have demonstrated the successful use of LC-MS for quantitative analysis in biological matrices. nih.govnih.gov The development of an LC-MS method would involve optimizing the chromatographic separation on a suitable column (e.g., a C18 reversed-phase column) and tuning the mass spectrometer parameters to achieve good ionization and fragmentation of the target molecule.

GC-MS: As mentioned, GC-MS is a powerful tool for the identification of volatile compounds. The metabolic fate of other benzofuran derivatives, such as the designer drugs 6-APB and 6-MAPB, has been investigated using GC-MS. nih.gov For 5-Amino-4-methoxy-1-benzofuran-6-ol, a GC-MS analysis, likely after derivatization, would provide a mass spectrum that serves as a molecular fingerprint, allowing for its unambiguous identification by comparing the fragmentation pattern with spectral libraries or through detailed interpretation. In the synthesis of other substituted benzofurans, GC-MS has been used to identify the major products. arkat-usa.org

X-ray Crystallography for Solid-State Structural Analysis (If Data Available)

While there is no specific X-ray crystallography data available for 5-Amino-4-methoxy-1-benzofuran-6-ol in the reviewed literature, the crystal structure of a related compound, 5-Methoxy-2-benzofuran-1(3H)-one, has been reported. nih.gov The analysis of this related structure revealed a nearly planar molecular skeleton. nih.gov If single crystals of 5-Amino-4-methoxy-1-benzofuran-6-ol could be grown, X-ray diffraction analysis would yield precise atomic coordinates, from which a detailed molecular model could be constructed. This data would be invaluable for understanding its intermolecular interactions, such as hydrogen bonding, and its packing in the crystal lattice.

Biological and Pharmacological Investigations in Pre Clinical Research Models

In Vitro Studies on Molecular Targets

There are no published in vitro studies that have specifically investigated the activity of 5-Amino-4-methoxy-1-benzofuran-6-ol on molecular targets.

Receptor Binding and Ligand Interaction Studies

There are no published studies detailing the receptor binding affinities or ligand interaction profiles of 5-Amino-4-methoxy-1-benzofuran-6-ol.

Protein-Ligand Interaction Mechanism Elucidation

No research has been published that elucidates the mechanism of interaction between 5-Amino-4-methoxy-1-benzofuran-6-ol and any protein targets.

Modulation of Signal Transduction Pathways

There is no information available in the scientific literature concerning the effects of 5-Amino-4-methoxy-1-benzofuran-6-ol on any signal transduction pathways.

Cellular Level Investigations

No specific cellular-level investigations for 5-Amino-4-methoxy-1-benzofuran-6-ol have been reported in the available scientific literature. While the broader class of benzofuran (B130515) compounds has been a subject of interest in various cellular studies, this does not provide specific data for the requested molecule. nih.gov

Cell-Based Assays for Efficacy Screening (e.g., Antiproliferative Activity in Cell Lines)

There are no published results from cell-based assays, including but not limited to antiproliferative or cytotoxic screening in cancer cell lines, for 5-Amino-4-methoxy-1-benzofuran-6-ol. The general benzofuran scaffold is known to be present in compounds with a diverse range of biological activities, including anticancer properties, but specific data for this derivative is absent. nih.gov

No scientific information is available for the chemical compound “5-Amino-4-methoxy-1-benzofuran-6-ol” based on the provided outline.

Following a comprehensive search of available scientific literature, no studies corresponding to the specific biological and pharmacological investigations outlined in the user's request could be identified for the compound “5-Amino-4-methoxy-1-benzofuran-6-ol”. The requested detailed analysis of its effects on cellular processes, gene expression, in vivo pharmacodynamics, preclinical efficacy, and biotransformation has not been publicly documented.

The lack of available data prevents the creation of a scientifically accurate and informative article as requested. The subsections for which no information could be found include:

Biotransformation and Metabolic Fate Studies (In Vitro and Animal Models)

Identification of Metabolites:The metabolic fate and byproducts of “5-Amino-4-methoxy-1-benzofuran-6-ol” have not been documented.

Therefore, the generation of the requested article with detailed research findings and data tables is not possible at this time.

Enzymatic Systems Involved in Metabolism

The metabolism of xenobiotics, including benzofuran derivatives, is primarily carried out by a variety of enzymatic systems. The structural motifs present in 5-Amino-4-methoxy-1-benzofuran-6-ol—a benzofuran core, an amino group, a methoxy (B1213986) group, and a hydroxyl group—suggest the involvement of several key enzymes in its metabolic clearance.

Cytochrome P450 (CYP) Superfamily: This is a major family of enzymes responsible for the phase I metabolism of a vast number of drugs and foreign compounds. youtube.comufl.eduyoutube.comnih.gov For benzofuran analogs, specific CYP isozymes have been identified as key players. Research on related aminobenzofurans has implicated CYP1A2, CYP2D6, and CYP3A4 in their metabolism. nih.gov The methoxyphenol moiety is particularly susceptible to O-demethylation mediated by CYP450 enzymes. acs.orgacs.org Furthermore, aromatic hydroxylation, a common metabolic route for benzofuran rings, is often catalyzed by CYP1A2. nih.gov

Sulfotransferases (SULTs): These enzymes are involved in phase II conjugation reactions, which typically follow phase I modifications. For aromatic amines, a potential metabolic pathway involves N-hydroxylation by CYPs, followed by sulfation by SULTs. researchgate.net This process increases the water solubility of the compound, facilitating its excretion.

Catechol-O-Methyltransferase (COMT): If the metabolism of 5-Amino-4-methoxy-1-benzofuran-6-ol leads to the formation of catechol intermediates, for instance through demethylation of the methoxy group, COMT could be involved in their subsequent methylation. nih.gov

The following table summarizes the primary enzymatic systems likely involved in the metabolism of 5-Amino-4-methoxy-1-benzofuran-6-ol.

| Enzyme Family | Specific Isozymes (where identified for analogs) | Potential Role in Metabolism |

| Cytochrome P450 (CYP) | CYP1A2, CYP2D6, CYP3A4 | O-demethylation, Aromatic hydroxylation, N-hydroxylation |

| Sulfotransferases (SULTs) | Not specified | Conjugation of hydroxylated metabolites |

| Catechol-O-Methyltransferase (COMT) | Not specified | Methylation of catechol intermediates |

Elucidation of Metabolic Pathways

Based on the enzymatic systems identified for analogous compounds, several metabolic pathways can be postulated for 5-Amino-4-methoxy-1-benzofuran-6-ol. These pathways involve a series of biotransformation reactions that modify the parent compound into various metabolites.

O-Demethylation: The methoxy group at the 4-position is a likely site for metabolic attack. Cytochrome P450-mediated O-demethylation would result in the formation of a catechol metabolite, 5-amino-1-benzofuran-4,6-diol. acs.orgacs.org This catechol could then undergo further phase II conjugation reactions.

Aromatic Hydroxylation: The benzofuran ring system itself can be a substrate for hydroxylation. nih.gov This reaction, often catalyzed by CYP1A2, could introduce an additional hydroxyl group onto the aromatic ring, leading to various hydroxylated isomers.

N-Hydroxylation and Conjugation: The primary amino group at the 5-position is another potential site for metabolism. N-hydroxylation, mediated by CYPs, would form a hydroxylamine (B1172632) derivative. This intermediate can then be conjugated, for instance by sulfotransferases, to form a more polar and readily excretable sulfate (B86663) conjugate. researchgate.net

The table below outlines the plausible metabolic pathways for 5-Amino-4-methoxy-1-benzofuran-6-ol.

| Metabolic Pathway | Key Reaction | Enzymes Involved | Potential Metabolite(s) |

| O-Demethylation | Removal of the methyl group from the methoxy ether | Cytochrome P450s | 5-amino-1-benzofuran-4,6-diol |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the benzofuran ring | Cytochrome P450s (e.g., CYP1A2) | Hydroxylated isomers of the parent compound |

| N-Hydroxylation and Sulfation | Addition of a hydroxyl group to the amino group, followed by sulfate conjugation | Cytochrome P450s, Sulfotransferases | 5-(N-hydroxyamino)-4-methoxy-1-benzofuran-6-ol, Sulfate conjugate |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial in structure-based drug design for predicting how a potential drug molecule like 5-Amino-4-methoxy-1-benzofuran-6-ol might interact with a biological target. oup.com The process involves two main stages: sampling, which generates various possible binding poses of the ligand in the protein's active site, and scoring, which estimates the binding affinity for each pose. nih.gov

The primary goals of molecular docking are to predict the binding mode (the three-dimensional orientation and conformation of the ligand within the protein's binding site) and the binding affinity. nih.govsciepub.com Binding affinity represents the strength of the interaction and is often expressed as a binding free energy, typically in kcal/mol. A lower (more negative) binding energy score generally indicates a more stable and favorable interaction. nih.gov

For 5-Amino-4-methoxy-1-benzofuran-6-ol, a docking study would involve selecting a specific protein target. The software would then virtually place the compound into the active site of the protein, calculating the binding energy for numerous potential poses. The pose with the lowest energy score is predicted to be the most likely binding mode. nih.gov The results would typically be presented in a table format, as illustrated in the hypothetical example below.

Illustrative Data: Predicted Binding Affinities for 5-Amino-4-methoxy-1-benzofuran-6-ol with Hypothetical Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Protein Kinase A | -8.5 | 150 |

| Cyclooxygenase-2 | -7.9 | 450 |

| HSP90 | -9.2 | 50 |

| NMDA Receptor | -7.1 | 1200 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results.

A critical output of molecular docking is the identification of the specific amino acid residues within the protein's active site that interact with the ligand. ebi.ac.ukjove.com These interactions are the driving force behind binding and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and ionic bonds. fiveable.menih.gov

A detailed analysis of the docked pose of 5-Amino-4-methoxy-1-benzofuran-6-ol would reveal which of its functional groups (the amino, methoxy (B1213986), hydroxyl, or benzofuran (B130515) ring system) are interacting with which amino acids. For instance, the hydroxyl and amino groups are strong candidates for forming hydrogen bonds with polar amino acid residues like serine or threonine, while the benzofuran ring could engage in hydrophobic interactions with residues like leucine (B10760876) or phenylalanine. jove.comcyberleninka.ru

Illustrative Data: Key Amino Acid Interactions for 5-Amino-4-methoxy-1-benzofuran-6-ol with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) | Ligand Group Involved |

| Asp166 | Hydrogen Bond | 2.8 | 5-Amino group |

| Lys72 | Hydrogen Bond | 3.1 | 6-Hydroxyl group |

| Val57 | Hydrophobic | 3.9 | Benzofuran Ring |

| Leu173 | Hydrophobic | 4.2 | Benzofuran Ring |

| Thr168 | Hydrogen Bond | 3.0 | 4-Methoxy group |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgprotoqsar.com The fundamental principle is that variations in a molecule's structure influence its activity. neovarsity.org These models are widely used in drug discovery to predict the activity of new, unsynthesized compounds. mdpi.com

Developing a QSAR model involves several steps. neovarsity.orgmdpi.com First, a dataset of molecules with known biological activities is collected. mdpi.com Then, for each molecule, a set of numerical values known as molecular descriptors are calculated. protoqsar.com Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity. acs.org

If 5-Amino-4-methoxy-1-benzofuran-6-ol were part of a study on a series of benzofuran derivatives, a QSAR model could be developed to predict their potency against a specific target. The resulting model would be an equation where 'Activity' is a function of specific molecular descriptors. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). acs.org

A key outcome of QSAR analysis is the identification of the molecular descriptors that have the most significant impact on biological activity. neovarsity.org These descriptors quantify various aspects of a molecule's structure and properties. They can be categorized as:

Topological: Describing atomic connectivity (e.g., molecular weight, bond counts). hufocw.org

Geometric (3D): Related to the 3D shape of the molecule (e.g., molecular surface area). hufocw.org

Electronic: Pertaining to the electron distribution (e.g., dipole moment, HOMO/LUMO energies). hufocw.orgucsb.edu

Physicochemical: Such as lipophilicity (logP) and polar surface area (TPSA). hufocw.org

For a series of compounds including 5-Amino-4-methoxy-1-benzofuran-6-ol, a QSAR study might reveal that descriptors related to hydrophobicity and the presence of hydrogen bond donors (like the amino and hydroxyl groups) are crucial for its activity. nih.gov

Illustrative Data: Important Descriptors from a Hypothetical QSAR Model

| Descriptor | Description | Correlation to Activity |

| LogP | Lipophilicity / Hydrophobicity | Positive |

| TPSA | Topological Polar Surface Area | Negative |

| NumHDonors | Number of Hydrogen Bond Donors | Positive |

| MW | Molecular Weight | Negative |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results.

Advanced Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules with high accuracy. numberanalytics.commdpi.com DFT is a versatile tool for predicting a wide range of molecular properties, including geometries, vibrational frequencies, and reaction pathways. fu-berlin.deresearchgate.net

For 5-Amino-4-methoxy-1-benzofuran-6-ol, DFT calculations could provide deep insights into its intrinsic chemical nature. These calculations can determine the optimized 3D geometry of the molecule, the distribution of electron density (visualized as a molecular electrostatic potential map), and the energies of its frontier molecular orbitals (HOMO and LUMO). ucsb.edufu-berlin.de The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. ucsb.edu A recent study performed DFT calculations on a related, more complex molecule, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, using the B3LYP method to analyze its structure, reactivity, and thermodynamic properties. semanticscholar.orgnih.govrsc.org This demonstrates the applicability of DFT to complex benzofuran systems.

Illustrative Data: Hypothetical DFT-Calculated Properties for 5-Amino-4-methoxy-1-benzofuran-6-ol

| Property | Calculated Value |

| Total Energy (Hartree) | -687.12345 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or calculated results.

In Silico ADME Prediction for Compound Design and Optimization

Before a compound can be considered for any therapeutic application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction uses computational models to estimate these properties from a molecule's structure, providing a rapid and cost-effective way to screen potential drug candidates and identify liabilities early in the design process. researchgate.net

For various benzofuran derivatives, in silico tools like SwissADME are employed to predict a range of pharmacokinetic and drug-likeness properties. nih.govresearchgate.net Studies on benzofuran-1,3,4-oxadiazole analogs have demonstrated favorable ADME profiles. nih.gov For example, these compounds are often predicted to have good human intestinal absorption (HIA) and water solubility. nih.gov

Metabolism is a critical aspect of ADME, and predictions often focus on the interaction with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. In silico models can predict whether a compound is likely to be a substrate or an inhibitor of key CYP isoforms like CYP3A4. nih.gov Being a substrate for CYP3A4 can indicate that the compound can be efficiently metabolized and cleared from the body. nih.gov Furthermore, toxicity predictions, such as the potential for carcinogenicity, AMES toxicity (mutagenicity), or inhibition of the hERG potassium channel (which can lead to cardiac issues), are crucial for safety assessment. nih.gov

Table 2: Predicted ADME Properties for Representative Benzofuran-1,3,4-oxadiazole Analogs

| Property | Prediction | Implication |

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed after oral administration. nih.gov |

| Water Solubility (Log S) | Good | Favorable for formulation and distribution in the body. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux from cells, which can improve bioavailability. nih.gov |

| CYP3A4 Metabolism | Substrate | Can be metabolized by a major drug-metabolizing enzyme, facilitating clearance. nih.gov |

| hERG I Inhibitor | No | Lower risk of causing cardiac arrhythmia. nih.gov |

| AMES Toxicity | No | Predicted to be non-mutagenic. nih.gov |

| Carcinogenicity | No | Predicted to be non-carcinogenic. nih.gov |

This table represents typical predicted ADME properties for benzofuran-based compounds as described in the literature. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with biological targets like proteins. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a ligand settles into a binding site and the stability of the resulting complex. mdpi.comresearchgate.net

For benzofuran derivatives designed as enzyme inhibitors, MD simulations are essential to validate the binding modes predicted by molecular docking and to assess the stability of the ligand-protein complex. A simulation running for hundreds of nanoseconds can reveal whether the ligand remains stably bound or if it dissociates. nih.gov Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

The RMSD of the protein-ligand complex is monitored to see if it reaches a plateau, which indicates that the system has reached equilibrium and the complex is stable. nih.gov The RMSF of individual amino acid residues can highlight which parts of the protein are flexible and which are constrained by the ligand's binding. Furthermore, analyzing the number and type of interactions, such as hydrogen bonds, between the ligand and the protein over the course of the simulation provides a detailed picture of the binding stability. nih.govresearchgate.net A consistent number of hydrogen bonds suggests a stable interaction. nih.gov

In studies of benzofuran-1,3,4-oxadiazoles, MD simulations have confirmed that lead compounds form stable complexes with their target enzymes, maintaining key interactions throughout the simulation time. nih.gov This stability is a crucial prerequisite for a compound to exert a sustained biological effect.

Applications As Research Tools and Future Research Directions

Utilization of 5-Amino-4-methoxy-1-benzofuran-6-ol as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. The structural characteristics of 5-Amino-4-methoxy-1-benzofuran-6-ol, particularly its fused heterocyclic ring system and potential for fluorescence, make it an intriguing candidate for development as a chemical probe.

Benzofuran (B130515) derivatives are known to exhibit fluorescent properties, a key feature for probes used in bio-imaging. rsc.orgnih.gov For instance, certain derivatives have been developed as fluorescent markers for medical imaging, functioning as alternatives to standard probes. nih.gov The inherent fluorescence of the benzofuran core can be modulated by its substituents. The amino and hydroxyl groups on the 5-Amino-4-methoxy-1-benzofuran-6-ol skeleton could be chemically modified to fine-tune its photophysical properties or to attach it to other molecules, such as proteins. nih.gov

Furthermore, fluorinated benzofuran derivatives have been successfully developed as tracers for positron emission tomography (PET) to image β-amyloid plaques in the brain, which are associated with Alzheimer's disease. nih.gov This demonstrates the capacity of the benzofuran scaffold to cross biological membranes and interact with specific biological targets, a crucial attribute for an effective chemical probe. One well-established example of a benzofuran-based probe is the Sodium-Binding Benzofuran Isophthalate (SBFI), which is used for imaging intracellular sodium ions. nih.gov

Given these precedents, 5-Amino-4-methoxy-1-benzofuran-6-ol could potentially be developed into a novel fluorescent probe. Its specific substitution pattern may confer unique targeting capabilities or environmental sensitivity, allowing it to report on specific microenvironments within a cell. Further research would be needed to characterize its spectroscopic properties and to explore its utility in cellular imaging applications.

Potential as a Scaffold for Drug Discovery and Development in Pre-clinical Research

The benzofuran nucleus is a privileged scaffold in drug discovery, found in numerous natural products and synthetic compounds with significant therapeutic potential. acs.orgrsc.orgnih.gov Derivatives have shown a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. acs.orgnih.govnih.govresearchgate.net The 5-Amino-4-methoxy-1-benzofuran-6-ol structure represents a specific variation of this versatile scaffold, offering multiple points for chemical modification to optimize biological activity and selectivity.

Fragment-based drug discovery (FBDD) is a modern approach to finding lead compounds, where small molecular fragments that bind weakly to a biological target are identified and then optimized to produce a high-affinity lead. The benzofuran scaffold has been successfully employed in FBDD. For example, a benzofuran fragment was identified as a binder to the E. coli enzyme DsbA, a target for developing anti-virulence compounds. mdpi.comnih.govnih.govmonash.edu Subsequent chemical elaboration of this fragment led to inhibitors with improved binding affinity. mdpi.comnih.gov The core structure of 5-Amino-4-methoxy-1-benzofuran-6-ol could serve as a starting fragment for screening against various disease targets.

Recent research has highlighted the potential of benzofuran derivatives in several therapeutic areas:

Anticancer Agents: Many benzofuran derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govnih.govnih.gov For instance, selenium-containing benzofuran derivatives have shown activity against breast cancer cells, and other derivatives have induced cell cycle arrest in colon cancer cell lines. nih.gov

Enzyme Inhibitors: The benzofuran structure is a key component of inhibitors for various enzymes. A series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed as potent inhibitors of MAP kinase-interacting kinases (Mnks), which are involved in cancer progression.

Cardiovascular Applications: In a comprehensive structure-activity relationship (SAR) study, benzofuran analogs were identified as potent activators of Sarco/endoplasmic reticulum Ca2+-ATPase 2a (SERCA2a), a key protein in cardiac function, suggesting their potential for treating heart failure. acs.org

The amino, methoxy (B1213986), and hydroxyl groups on 5-Amino-4-methoxy-1-benzofuran-6-ol provide handles for synthetic modification, allowing for the creation of a library of derivatives. This library could then be screened in preclinical studies to identify compounds with promising activity against a wide range of diseases.

Table 1: Examples of Biologically Active Benzofuran Scaffolds in Preclinical Research

| Derivative Class | Target/Application | Key Findings |

| Fluorinated benzofurans | PET imaging of β-amyloid plaques | Derivatives showed high affinity for Aβ aggregates and clear staining in brain sections. nih.gov |

| 2-(6-bromobenzofuran-3-yl)acetic acid derivatives | Escherichia coli DsbA inhibitors (Antivirulence) | Fragment-based design led to compounds with micromolar binding affinity. mdpi.comnih.gov |

| 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamides | Mnk1 and Mnk2 kinase inhibitors (Anticancer) | Compound 8k showed an IC50 value of 0.27 μM against Mnk2 and decreased p-eIF4E levels in cancer cells. |

| Benzofuran-1,2,3-triazole hybrids | Tubulin polymerization inhibitors (Anticancer) | Compound 17g exhibited strong antiproliferative activities with IC50 values from 0.57 to 5.7 μM and induced G2/M cell cycle arrest. nih.gov |

| Indoline, benzofuran, and benzodioxole analogs | SERCA2a activators (Cardiovascular) | Potent activators increased ATPase activity by ~57% with EC50 values in the low micromolar range. acs.org |

Methodological Advancements in the Study of Benzofuran Compounds

The synthesis of substituted benzofurans has been a subject of intense research, leading to the development of numerous innovative and efficient methods. These advancements are crucial for accessing novel derivatives like 5-Amino-4-methoxy-1-benzofuran-6-ol and for building libraries for drug discovery.

Traditionally, benzofuran synthesis involved multi-step procedures with often harsh conditions. Modern organic synthesis has provided more elegant and efficient solutions:

Transition-Metal Catalysis: This is a powerful tool for constructing the benzofuran core. acs.org

Palladium and Copper: Palladium- and copper-based catalysts are widely used in reactions like Sonogashira coupling followed by intramolecular cyclization to form the benzofuran ring. acs.orgmdpi.com Palladium catalysis has also been used for C-H activation/oxidation sequences. mdpi.com

Gold and Silver: Bimetallic gold-silver systems have been employed for the synthesis of benzofurans from phenols and substituted propynols. acs.org

One-Pot Syntheses: These methods combine multiple reaction steps into a single procedure, improving efficiency and reducing waste. For example, a three-component reaction involving an aldehyde, an amine, and an alkyne can be catalyzed by copper iodide in a deep eutectic solvent (a green solvent) to produce benzofuran derivatives. acs.org

Unconventional Methods:

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in benzofuran synthesis. mdpi.com

Deconstructive Reorganization: An innovative strategy involves the de novo synthesis of hydroxylated benzofurans from kojic acid derivatives, where both the benzene (B151609) and furan (B31954) rings are constructed simultaneously. researchgate.net

Reactions of Quinone Methides: Functionalized benzofurans can be synthesized under mild, metal-free conditions through the reaction of para-quinone methides with phosphines. mdpi.com

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the benzofuran scaffold represents a highly atom-economical approach to introduce new substituents without the need for pre-functionalized starting materials. mdpi.com

These methodological advancements not only facilitate the synthesis of complex benzofuran structures but also enable the introduction of diverse functional groups at specific positions, which is essential for detailed structure-activity relationship (SAR) studies. ku.ac.ae

Unexplored Research Avenues and Persistent Challenges in Benzofuran Chemistry and Biology

Despite significant progress, the fields of benzofuran chemistry and biology still present numerous challenges and opportunities for future research.

Persistent Challenges:

Synthetic Selectivity: A major challenge in the synthesis of polysubstituted benzofurans is controlling the regioselectivity. Achieving specific substitution patterns, especially on the benzene ring, can be difficult and may require complex multi-step syntheses or the development of new, highly selective catalysts. researchgate.net The purification and separation of regioisomers can also be a significant hurdle. researchgate.net

Chemical Stability and Reactivity: While the benzofuran core is generally stable, certain substitution patterns can lead to chemical instability or undesired reactivity, complicating their synthesis and application. researchgate.net

Understanding Polypharmacology: Many bioactive compounds, including benzofuran derivatives, interact with multiple biological targets. While this "polypharmacology" can be beneficial for treating complex diseases, it also presents a challenge in deconvoluting the mechanism of action and predicting off-target effects.

Unexplored Research Avenues:

Novel Biological Targets: While benzofurans have been explored as anticancer and antimicrobial agents, there is vast, unexplored biological space. rsc.org Systematic screening of diverse benzofuran libraries against new and emerging disease targets could uncover novel therapeutic applications.

Natural Product Scaffolds: Naturally occurring benzofurans provide a rich source of inspiration for new drug design. acs.orgrsc.org The total synthesis of complex natural benzofurans and their analogs remains a fertile ground for discovering new synthetic methods and biologically active molecules.

Interdisciplinary Approaches: Combining synthetic chemistry with computational modeling, chemical biology, and materials science will be crucial for advancing the field. researchgate.net For example, computational studies can help predict the binding of benzofuran derivatives to target proteins, guiding synthetic efforts.

Development of New Synthetic Methods: There is a continuous need for greener, more efficient, and more versatile synthetic methods to access novel benzofuran structures that are currently difficult to prepare. rsc.orgresearchgate.net This includes developing catalyst-free and solvent-free methods to improve the environmental footprint of chemical synthesis. researchgate.net

The compound 5-Amino-4-methoxy-1-benzofuran-6-ol sits (B43327) at the intersection of these challenges and opportunities. Elucidating its biological properties and utilizing it as a scaffold for new derivatives could lead to significant advancements in both fundamental science and therapeutic innovation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-4-methoxy-1-benzofuran-6-ol, and how can intermediates be validated?

- Methodological Answer : A multi-step synthesis starting with functionalized benzofuran precursors is recommended. For example, methoxy and hydroxyl groups can be introduced via nucleophilic substitution or oxidation-reduction sequences. Intermediates should be purified using preparative HPLC (as demonstrated for structurally similar compounds in ) and validated via -NMR and LC-MS. Grignard reagent-mediated alkylation (e.g., allyl magnesium bromide in anhydrous THF, as in ) may aid in constructing the benzofuran backbone. Monitor reaction progress using TLC with UV-active spots .

Q. How can spectroscopic techniques confirm the substitution pattern of 5-Amino-4-methoxy-1-benzofuran-6-ol?

- Methodological Answer :

- NMR : -NMR can distinguish methoxy (-OCH) protons (singlet at ~3.8 ppm) and aromatic protons. -NMR will confirm carbonyl or hydroxylated carbons.

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H] for CHNO).

- IR : Peaks at ~3400 cm (N-H stretch) and ~1250 cm (C-O of methoxy).

- Cross-reference with PubChem data for analogous compounds (e.g., 5-methoxy-1H-indol-6-ol in ) to confirm spectral assignments .

Q. What are the stability profiles of 5-Amino-4-methoxy-1-benzofuran-6-ol under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store samples at 2–8°C (as recommended for similar compounds in ) and compare degradation rates at 25°C, 40°C, and 60°C.

- pH : Test solubility and stability in buffers (pH 3–10) using UV-Vis spectroscopy to track absorbance changes.

- Light Sensitivity : Perform photostability tests under ICH Q1B guidelines. Use HPLC to quantify degradation products (e.g., demethylation or oxidation byproducts) .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?

- Methodological Answer : Contradictions may arise from differences in experimental conditions (e.g., dissolved oxygen, ionic strength). Design a controlled study:

- Use degassed solvents and inert atmospheres (N/Ar) to minimize oxidation (as in ).

- Compare stability in deionized water vs. phosphate-buffered saline (PBS) to assess salt effects.

- Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate degradation rates across temperatures .

Q. What experimental strategies can elucidate interactions between 5-Amino-4-methoxy-1-benzofuran-6-ol and microbial enzymes?

- Methodological Answer :

- Enzyme Assays : Use purified enzymes (e.g., cytochrome P450 isoforms or oxidoreductases) in vitro. Monitor substrate depletion or metabolite formation via LC-MS/MS.

- Microbial Growth Inhibition : Test compound efficacy against bacterial strains (e.g., E. coli or Bacillus subtilis) in minimal media supplemented with 4-hydroxybenzoic acid derivatives (as in ). Measure MIC (Minimum Inhibitory Concentration) and compare with controls .

Q. How can computational modeling predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to:

- Map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Simulate reaction pathways for substitutions at positions 4 (methoxy) and 6 (hydroxyl).

- Validate predictions with experimental data (e.g., regioselective nitration or halogenation) .

Q. What strategies improve synthetic yields of 5-Amino-4-methoxy-1-benzofuran-6-ol while minimizing byproducts?

- Methodological Answer :

- Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu for C-N coupling) to optimize amination steps.

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for intermediate solubility.

- Byproduct Analysis : Use GC-MS or -NMR to identify side products (e.g., over-oxidized or dimerized species). Adjust stoichiometry and reaction time iteratively .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Synthesize analogs with modified substituents:

- Replace methoxy with ethoxy or halogen groups.

- Introduce electron-withdrawing groups (e.g., -NO) at position 5.

- Test analogs in bioassays (e.g., antioxidant activity via DPPH radical scavenging or antimicrobial assays). Correlate substituent effects with activity using multivariate regression analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.